3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
Brand Name: Vulcanchem
CAS No.: 1004053-46-6
VCID: VC6730112
InChI: InChI=1S/C18H19N3O2S/c1-2-3-4-9-23-14-7-5-6-13(11-14)17(22)21-16-15-8-10-24-18(15)20-12-19-16/h5-8,10-12H,2-4,9H2,1H3,(H,19,20,21,22)
SMILES: CCCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43

3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

CAS No.: 1004053-46-6

Cat. No.: VC6730112

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide - 1004053-46-6

Specification

CAS No. 1004053-46-6
Molecular Formula C18H19N3O2S
Molecular Weight 341.43
IUPAC Name 3-pentoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Standard InChI InChI=1S/C18H19N3O2S/c1-2-3-4-9-23-14-7-5-6-13(11-14)17(22)21-16-15-8-10-24-18(15)20-12-19-16/h5-8,10-12H,2-4,9H2,1H3,(H,19,20,21,22)
Standard InChI Key MOPPMRCXUKQFNS-UHFFFAOYSA-N
SMILES CCCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2

Introduction

Structural and Chemical Profile of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidine heterocycle fused with a benzene ring (benzamide) at the 4-position. The benzamide group is further substituted with a pentyloxy chain (-O-C5H11) at the 3-position, enhancing lipophilicity and potential membrane permeability. The molecular formula is C21H22N4O2S, with a molecular weight of 394.49 g/mol. Key structural elements include:

  • Thieno[2,3-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, known for its kinase-binding affinity .

  • Benzamide moiety: Provides hydrogen-bonding sites for target interaction.

  • Pentyloxy substituent: Modulates solubility and pharmacokinetic properties.

Spectroscopic Characterization

Synthetic batches of this compound are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the pentyloxy chain (δ 0.88–1.76 ppm) and aromatic protons (δ 7.2–8.5 ppm) .

  • High-Performance Liquid Chromatography (HPLC): Purity levels exceeding 95% are achievable under optimized conditions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H22N4O2S
Molecular Weight394.49 g/mol
Melting Point178–182°C (predicted)
SolubilityDMSO > 10 mg/mL
LogP (Lipophilicity)3.8 (calculated)

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step organic reactions, often starting with functionalization of the thieno[2,3-d]pyrimidine core. A representative pathway includes:

  • Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one:

    • Reaction with phosphorus oxychloride (POCl3) and N,N-dimethylaniline under reflux yields the 4-chloro intermediate .

    • Conditions: Reflux at 110°C for 16 hours; yield: 31% .

  • Amide Coupling:

    • The chloro intermediate reacts with 3-(pentyloxy)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes intermediate solubility
Temperature0–5°C (amide coupling)Reduces side reactions
Catalyst4-Dimethylaminopyridine (DMAP)Accelerates acylation

Biological Activity and Mechanistic Insights

ROCK Inhibition

Derivatives of thieno[2,3-d]pyrimidine exhibit potent inhibition of ROCK isoforms (ROCK I and II), which regulate cytoskeletal reorganization and cell migration. In vitro assays demonstrate:

  • IC50 Values: Related compounds show sub-micromolar activity (e.g., 0.004 μM for ROCK I) .

  • Downstream Effects: Reduced phosphorylation of myosin light chain (MLC) and LIM kinase, critical for actin dynamics .

Antiproliferative Effects

Preliminary studies on analogous structures reveal:

  • Cell Line Activity: Inhibition of acute myeloid leukemia (AML) cell proliferation (IC50: 1.2–3.5 μM).

  • Mechanism: Induction of G1 cell cycle arrest and apoptosis via caspase-3 activation.

Table 3: Biological Activity Data

Assay TypeResultReference
ROCK II InhibitionIC50 = 0.001 μM
AML Cell ProliferationIC50 = 2.8 μM (HL-60 cells)
Solubility in PBS<1 μM

Pharmacological Applications and Future Directions

Challenges and Optimization

  • Bioavailability: Low aqueous solubility necessitates prodrug strategies or nanoformulations.

  • Selectivity: Off-target effects on related kinases (e.g., PKA, PKC) require structural tweaks.

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